SHR902275

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H23F3N4O4 |

|---|---|

Peso molecular |

512.5 g/mol |

Nombre IUPAC |

N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C26H23F3N4O4/c1-15-2-4-18(31-24(35)21-11-17(14-30-33-21)26(27,28)29)12-19(15)16-3-5-20-22(10-16)37-25(13-23(34)32-20)6-8-36-9-7-25/h2-5,10-12,14H,6-9,13H2,1H3,(H,31,35)(H,32,34) |

Clave InChI |

LRTINOCIDJSJPY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)C2=NN=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)NC(=O)CC5(O4)CCOCC5 |

Origen del producto |

United States |

Foundational & Exploratory

The Emergence of SHR902275: A Next-Generation RAF Inhibitor for RAS-Mutant Cancers

A Technical Deep Dive into the Mechanism of Action, Preclinical Efficacy, and Experimental Foundations of a Novel Kinase Inhibitor

For Immediate Release

In the landscape of targeted cancer therapy, the development of inhibitors for RAS-driven malignancies has been a formidable challenge. The intricate signaling network and the phenomenon of paradoxical activation have often thwarted therapeutic strategies. However, the advent of SHR902275, a potent and selective spiro amide RAF inhibitor, marks a significant advancement in targeting cancers harboring RAS mutations. This technical guide provides an in-depth analysis of the mechanism of action, preclinical data, and the experimental underpinnings of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Circumventing Paradoxical Activation in the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Oncogenic mutations in RAS proteins lead to the constitutive activation of this pathway, driving tumorigenesis. First-generation RAF inhibitors, while effective against BRAF V600E-mutant cancers, have shown limited efficacy and can even paradoxically activate the pathway in RAS-mutant contexts. This occurs because these inhibitors promote the dimerization and activation of RAF isoforms in the presence of activated RAS.

This compound is a next-generation RAF inhibitor designed to overcome this limitation. Its mechanism of action centers on the potent and selective inhibition of RAF kinases (c-RAF, wild-type BRAF, and BRAF V600E) in a manner that avoids the conformational changes that trigger paradoxical activation. By binding to RAF, this compound effectively blocks the downstream signaling to MEK and ERK, thereby inhibiting tumor cell proliferation and survival.

dot

A Technical Guide to SHR902275: A Next-Generation RAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of SHR902275, a potent and selective RAF inhibitor. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on quantitative data and experimental methodologies.

Core Compound Details: this compound

This compound is a novel, orally active spiro amide compound designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival.[1][2][3] It represents a next-generation RAF inhibitor developed to address acquired resistance to first-generation drugs, particularly in cancers harboring RAS mutations.[1][2][3]

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₃F₃N₄O₄ | [4] |

| Molecular Weight | 512.48 g/mol | [4] |

| CAS Number | 2695506-82-0 | [4] |

| Class | Spiro Amide | [5] |

| Target | RAF Kinases (cRAF, bRAFʷᵗ, bRAFᵛ⁶⁰⁰ᴱ) | [1][4] |

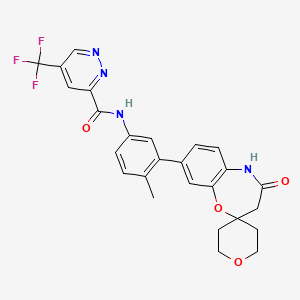

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers due to mutations in RAS or RAF genes, leading to uncontrolled cell growth.[1][2][3][5] this compound was specifically developed to be effective in cancers with mutant RAS and wild-type BRAF, a context where first-generation RAF inhibitors can paradoxically activate the pathway.[1][2][3]

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against RAF kinases and significant anti-proliferative effects in various cancer cell lines.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) values of this compound against key RAF kinases are summarized below.

| Target Kinase | IC₅₀ (nM) |

| cRAF | 1.6 |

| bRAFʷᵗ | 10 |

| bRAFᵛ⁶⁰⁰ᴱ | 5.7 |

| Data sourced from MedChemExpress and InvivoChem.[1][3] |

In Vitro Cell Growth Inhibition

The half-maximal growth inhibition (GI₅₀) values of this compound in different cancer cell lines are presented in the following table.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| H358 | Non-Small Cell Lung Cancer | 1.5 |

| A375 | Malignant Melanoma | 0.17 |

| Calu6 | Anaplastic Lung Carcinoma | 0.4 |

| SK-MEL-2 | Malignant Melanoma | 0.32 |

| Data sourced from MedChemExpress and InvivoChem.[1][3] |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. While the full, specific protocols from the primary publication were not available, these sections describe standard and widely accepted methodologies for such experiments.

In Vitro RAF Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of RAF kinases.

Caption: A generalized workflow for an in vitro RAF kinase activity assay.

Methodology:

-

Reagents: Recombinant human RAF kinases (cRAF, bRAFʷᵗ, bRAFᵛ⁶⁰⁰ᴱ), MEK protein as a substrate, ATP, and a suitable kinase assay buffer.

-

Procedure:

-

Serially diluted this compound is pre-incubated with the RAF enzyme and MEK substrate in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™ (Promega).

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL-2) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo® (Promega).

-

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Procedure:

-

Human cancer cells, such as Calu6, are subcutaneously injected into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses according to a predetermined schedule (e.g., once or twice daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

This compound is a promising, potent, and selective RAF inhibitor with a clear mechanism of action within the RAS-RAF-MEK-ERK signaling pathway. Its efficacy in preclinical models, particularly in the context of RAS-mutant cancers, highlights its potential as a valuable therapeutic agent in oncology. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHR-902275 I CAS#: 2695506-82-0 I RAF inhibitor I InvivoChem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Emergence of a Novel RAF Inhibitor: A Technical Deep Dive into the Discovery and Synthesis of Spiro Amide SHR902275

For Immediate Release

In the relentless pursuit of targeted cancer therapies, the discovery and development of novel kinase inhibitors remain a cornerstone of modern oncology. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of spiro amide SHR902275, a potent, selective, and efficacious RAF inhibitor designed to target cancers harboring RAS mutations. Developed to overcome resistance mechanisms associated with first-generation RAF inhibitors, this compound represents a significant advancement in the therapeutic arsenal against RAS-driven malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's mechanism of action, preclinical data, and synthetic route.

Introduction: Addressing Unmet Needs in RAS-Mutant Cancers

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of many cancers.[1][2] While first-generation RAF inhibitors have shown efficacy in tumors with specific BRAF V600E mutations, acquired resistance often limits their long-term utility.[1][3][4] Furthermore, these inhibitors can paradoxically activate the pathway in cells with wild-type BRAF and mutant RAS, a significant challenge in cancer therapy.[1][3][4] This necessitated the development of a new generation of RAF inhibitors capable of targeting cancers with mutant RAS and wild-type RAF activity.[1][3][4] this compound emerged from extensive optimization efforts to meet this need, demonstrating potent inhibition of the RAF signaling cascade.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting RAF kinases, key components of the RAS-RAF-MEK-ERK signaling cascade. In cancers with RAS mutations, the persistently activated RAS protein leads to the dimerization and activation of RAF kinases (BRAF and CRAF), subsequently phosphorylating and activating MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation. This compound acts by directly binding to and inhibiting the activity of RAF kinases, thereby blocking the downstream signaling cascade and impeding tumor growth.

Discovery and Preclinical Evaluation of this compound

The discovery of this compound was the result of a rigorous lead optimization campaign starting from a previously identified RAF inhibitor.[1] The optimization focused on enhancing potency, solubility, and pharmacokinetic properties. A key structural modification involved expanding a 6,6-spirocycle to a 6,7-spirocycle, which significantly improved solubility and the overall pharmacokinetic profile.[2] Further refinement, including the replacement of a pyridine subunit with a pyridazine heterocycle, addressed key ADME (Absorption, Distribution, Metabolism, and Excretion) issues, ultimately leading to the identification of this compound (also referred to as molecule 33 in the primary literature).[1][2]

In Vitro Potency and Selectivity

This compound demonstrated exceptional in vitro potency with minimized paradoxical activation.[3] The compound's inhibitory activity against key kinases in the pathway and its effect on cell proliferation in cancer cell lines with RAS mutations are summarized below.

| Parameter | Value | Cell Line/Assay |

| BRAFV600E IC50 | Data not publicly available | Biochemical Assay |

| cRAF IC50 | Data not publicly available | Biochemical Assay |

| Calu-6 (RAS mutant) Cell Proliferation IC50 | Data not publicly available | Cell-based Assay |

Note: Specific IC50 values from the primary publication are not detailed in the publicly available abstracts. Access to the full-text article is required for precise quantitative data.

Pharmacokinetic Profile

This compound exhibited favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent permeability and outstanding oral pharmacokinetics in both mouse and rat models.[1][3][4] To achieve higher exposure in toxicity studies, a pro-drug (molecule 48) was also developed.[1][3]

| Species | Route | Bioavailability (F%) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Detailed quantitative pharmacokinetic parameters are not available in the abstracts. These would be found in the full publication.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Calu-6 non-small-cell lung cancer mouse xenograft model, which harbors a RAS mutation. The compound demonstrated clear, dose-dependent efficacy in inhibiting tumor growth.[1][2][3]

Synthesis of Spiro Amide this compound

The synthesis of this compound features a sophisticated chemical strategy to construct the core 6,7-spirocyclic amide structure.[2] The key steps in the synthetic route include an aldol condensation/Michael addition sequence followed by a Beckmann rearrangement to install the characteristic spirocycle.[2] While a detailed, step-by-step protocol with reagent quantities and reaction conditions is proprietary and not fully disclosed in the available literature, the general synthetic logic can be visualized.

General Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the key transformations involved in its synthesis:

-

Aldol Condensation/Michael Addition: A cyclic ketone and an appropriate aldehyde would be reacted in the presence of a base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol, methanol) to facilitate the initial aldol condensation. This would be followed by an intramolecular Michael addition to form a bicyclic intermediate.

-

Beckmann Rearrangement: The ketone in the bicyclic intermediate would be converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine. The isolated oxime would then be treated with a strong acid or a reagent like polyphosphoric acid or p-toluenesulfonyl chloride to induce the rearrangement to the corresponding lactam (amide).

Conclusion and Future Directions

Spiro amide this compound is a promising next-generation RAF inhibitor with a preclinical profile that demonstrates its potential for treating RAS-mutant cancers. Its discovery highlights the success of a structure-guided drug design and lead optimization strategy focused on improving both potency and drug-like properties. The excellent in vitro and in vivo data warrant further investigation and progression of this compound or its analogs into clinical development. Future research will likely focus on comprehensive safety and toxicology studies, biomarker identification for patient stratification, and evaluation in a broader range of RAS-mutant tumor models. The development of this compound represents a significant step forward in the ongoing effort to provide effective therapies for patients with RAS-driven malignancies.

References

- 1. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Deep Dive into SHR902275: A Next-Generation RAF Inhibitor for RAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles, preclinical data, and experimental methodologies underpinning SHR902275, a potent and selective next-generation RAF inhibitor. Developed to address the challenges of acquired resistance to first-generation RAF inhibitors, this compound demonstrates significant promise in targeting cancers harboring RAS mutations. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction: Overcoming Resistance in the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of multiple cellular functions, and its hyperactivation is a well-established driver of oncogenesis. While first-generation RAF inhibitors have shown clinical efficacy in tumors with specific BRAFV600E mutations, their effectiveness is often limited by acquired resistance and the paradoxical activation of the pathway in cells with wild-type BRAF and mutant RAS.[1][2] this compound emerged from extensive optimization of a previously reported RAF inhibitor, designed to potently inhibit both BRAF and CRAF kinases, thereby targeting a broader range of RAS-mutant cancers.[1][2]

Mechanism of Action and In Vitro Potency

This compound is an orally active, potent, and selective inhibitor of RAF kinases.[3][4][5] Its mechanism of action centers on the direct inhibition of both BRAF and CRAF, which are key downstream effectors of RAS. This dual inhibition is crucial for overcoming the paradoxical activation often seen with first-generation BRAF inhibitors in the context of RAS mutations.

Kinase Inhibition Profile

Biochemical assays demonstrate that this compound potently inhibits CRAF, wild-type BRAF (bRAFwt), and the constitutively active BRAFV600E mutant. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| cRAF | 1.6 |

| bRAFwt | 10 |

| bRAFV600E | 5.7 |

| Data sourced from MedchemExpress and InvivoChem.[3][4][5] |

Cell Growth Inhibition

The inhibitory activity of this compound on kinase activity translates into potent anti-proliferative effects in various cancer cell lines. The half-maximal growth inhibition (GI50) values are presented below.

| Cell Line | GI50 (nM) |

| H358 | 1.5 |

| A375 | 0.17 |

| Calu6 | 0.4 |

| SK-MEL2 | 0.32 |

| Data sourced from MedchemExpress and InvivoChem.[3][4][5] |

Signaling Pathway and Development Logic

To visually represent the mechanism of this compound and its development rationale, the following diagrams illustrate the targeted signaling pathway and the logical workflow of its discovery and optimization.

Preclinical Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent permeability and oral bioavailability in mouse and rat models.

In Vivo Efficacy in a Xenograft Model

In a Calu6 xenograft mouse model, which harbors a RAS mutation, this compound demonstrated dose-dependent tumor growth inhibition. This provides strong preclinical evidence of its potential efficacy in treating RAS-mutant cancers.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

RAF Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against RAF kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BRAF, CRAF, and BRAFV600E enzymes and a biotinylated MEK substrate are used.

-

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the respective RAF kinase, the MEK substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer.

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the MEK substrate.

-

Detection: The level of MEK phosphorylation is quantified using a technology such as AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or a luminescence-based assay like Kinase-Glo.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay, such as the MTT, MTS, or CellTiter-Glo assay.

-

Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., Calu6) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered orally at various dose levels according to a predetermined schedule (e.g., once or twice daily).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors, offering a promising therapeutic strategy for cancers driven by RAS mutations. Its potent and selective inhibition of both BRAF and CRAF, combined with favorable pharmacokinetic properties and demonstrated in vivo efficacy, positions it as a strong candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.

References

- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 2. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SHR902275 in the RAS-RAF-MEK-ERK Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cellular functions, and its aberrant activation is a hallmark of many cancers. SHR902275 has emerged as a potent and selective RAF inhibitor, specifically targeting cancers with RAS mutations. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction to the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key cellular signaling cascade that relays extracellular signals to intracellular targets, ultimately influencing processes such as cell proliferation, differentiation, survival, and apoptosis.[1] The pathway is initiated by the activation of RAS proteins (H-RAS, K-RAS, and N-RAS), which are small GTPases.[1] Upon stimulation, RAS proteins activate RAF kinases (A-RAF, B-RAF, and C-RAF).[1] Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[1] Activated ERK can then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a major driver of tumorigenesis.[2]

References

Investigating the Paradoxical Activation of RAF with SHR902275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation RAF inhibitors have demonstrated significant clinical efficacy in BRAF V600E-mutant melanomas. However, their therapeutic application is constrained by the phenomenon of paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This occurs through the inhibitor-induced dimerization of RAF isoforms, leading to the transactivation of RAF and subsequent downstream signaling. SHR902275 is a next-generation RAF inhibitor designed to overcome this limitation. This technical guide provides an in-depth analysis of the paradoxical activation of RAF and the mechanistic approach of this compound to minimize this effect, supported by available preclinical data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

The Phenomenon of Paradoxical RAF Activation

The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Mutations in RAS and BRAF are common drivers of oncogenesis. While first-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against BRAF V600E-mutant tumors, they can paradoxically enhance signaling in BRAF wild-type cells, particularly those with activating RAS mutations.[1]

This paradoxical activation is driven by the binding of the inhibitor to one protomer within a RAF dimer, which induces a conformational change that promotes the dimerization and transactivation of the other protomer (typically CRAF).[2][3] This leads to the downstream phosphorylation of MEK and ERK, promoting cell proliferation and potentially contributing to the development of secondary malignancies.[1]

Signaling Pathway of Paradoxical Activation

The following diagram illustrates the mechanism of paradoxical RAF activation by first-generation inhibitors in RAS-mutant cells.

This compound: A Next-Generation RAF Inhibitor

This compound is a potent and selective RAF inhibitor developed to target cancers with RAS mutations by minimizing paradoxical activation.[4] It exhibits a distinct mechanism of action compared to first-generation inhibitors, which allows it to inhibit RAF signaling in RAS-mutant cancer cells without inducing the paradoxical activation of the MAPK pathway.[5]

Mechanism of Minimized Paradoxical Activation

This compound is designed to be a "paradox breaker." While the precise structural details of its interaction are proprietary, such inhibitors typically bind to RAF in a manner that does not promote the active conformation required for dimerization and transactivation. This may involve binding to a different conformation of the kinase or having different effects on the flexibility of key structural elements like the αC-helix and the activation loop.

The following diagram illustrates the proposed mechanism by which this compound inhibits RAF signaling without causing paradoxical activation.

Quantitative Data

The following tables summarize the available preclinical data for this compound, demonstrating its potent inhibitory activity against RAF kinases and its efficacy in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| c-RAF | 1.6 |

| BRAF (WT) | 10 |

| BRAF V600E | 5.7 |

Data sourced from MedchemExpress.

Table 2: In Vitro Cellular Proliferation (GI50) of this compound

| Cell Line | Cancer Type | RAS/RAF Status | GI50 (nM) |

| H358 | Lung Cancer | KRAS Mutant | 1.5 |

| A375 | Malignant Melanoma | BRAF V600E | 0.17 |

| Calu-6 | Lung Carcinoma | KRAS Mutant | 0.4 |

| SK-MEL-2 | Melanoma | NRAS Mutant | 0.32 |

Data sourced from MedchemExpress.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize RAF inhibitors like this compound.

Note: These are generalized protocols and may not reflect the exact methods used in the primary research for this compound, for which the full experimental details were not publicly available.

In Vitro RAF Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of MEK1 by a specific RAF isoform.

Materials:

-

Recombinant human c-RAF, BRAF (WT), and BRAF V600E enzymes

-

Recombinant inactive MEK1 substrate

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the respective RAF enzyme, and the MEK1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular p-ERK Western Blot Assay for Paradoxical Activation

This assay is used to assess the effect of a RAF inhibitor on the phosphorylation of ERK in a cellular context, which is a direct readout of MAPK pathway activation.

Materials:

-

RAS-mutant cell line (e.g., Calu-6)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

First-generation RAF inhibitor (e.g., vemurafenib) as a positive control for paradoxical activation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed Calu-6 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with increasing concentrations of this compound, vemurafenib, or DMSO for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Calu-6 cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant Calu-6 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally, once daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a RAF inhibitor like this compound.

Conclusion

This compound represents a promising therapeutic agent for RAS-mutant cancers, a patient population with high unmet medical need. Its ability to potently inhibit RAF signaling without inducing paradoxical activation addresses a key liability of first-generation RAF inhibitors. The preclinical data demonstrate its potent anti-proliferative activity in relevant cancer cell lines. Further clinical investigation is warranted to establish its safety and efficacy in patients. This technical guide provides a foundational understanding of the mechanism of paradoxical RAF activation and the rationale for the development of "paradox breakers" like this compound. The provided experimental protocols serve as a detailed reference for researchers in the field of targeted cancer therapy.

References

- 1. MEK-1 Activates C-Raf Through a Ras-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

SHR902275: A Technical Whitepaper on its RAF Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many human cancers. The RAF kinase family, comprising ARAF, BRAF, and CRAF (also known as Raf-1), represents a key node in this cascade, making it a prime target for therapeutic intervention. SHR902275 is a potent and selective RAF inhibitor developed to target cancers with mutations in the RAS pathway. This technical guide provides an in-depth analysis of the target selectivity profile of this compound against the RAF isoforms, based on currently available data.

Quantitative Selectivity Profile

The inhibitory activity of this compound against various RAF isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the growth inhibitory (GI50) effects of this compound on different cancer cell lines are presented.

Table 1: Biochemical Inhibitory Activity of this compound against RAF Isoforms

| Isoform | IC50 (nM) |

| cRAF | 1.6[1][2] |

| BRAF (wild-type) | 10[1][2] |

| BRAF (V600E mutant) | 5.7[1][2] |

| ARAF | Data not publicly available |

Table 2: Cellular Growth Inhibitory Activity of this compound

| Cell Line | GI50 (nM) |

| H358 | 1.5[1] |

| A375 | 0.17[1] |

| Calu-6 | 0.4[1] |

| SK-MEL-2 | 0.32[1] |

Note: The IC50 value for the ARAF isoform is not currently available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RAS-RAF-MEK-ERK signaling pathway and a typical experimental workflow for evaluating RAF inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While the specific protocols for the this compound studies are not publicly available, the following are representative, detailed methodologies for the key assays used in the characterization of RAF inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

A commonly used method for determining the IC50 of a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.

Materials:

-

RAF Kinase (e.g., recombinant human BRAF, CRAF)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (fluorescently labeled)

-

Assay Buffer

-

This compound (or other test compound)

-

384-well microplates

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Kinase and Antibody Preparation: Prepare a solution containing the RAF kinase and the Eu-labeled anti-tag antibody in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the diluted compound, the kinase/antibody mixture, and the kinase tracer. The final reaction volume is typically 15-20 µL.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal using a microplate reader. The signal is a ratio of the acceptor emission (from the tracer) to the donor emission (from the Europium-labeled antibody).

-

Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Representative Protocol)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[3][4][5]

Materials:

-

Cancer cell lines (e.g., A375, H358)

-

Cell culture medium and supplements

-

This compound (or other test compound)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.[5]

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.[3]

-

Washing: Remove the TCA and wash the plates several times with water to remove excess TCA and medium components. Air-dry the plates.[3]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.[3]

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[3]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Downstream Signaling and Broader Selectivity

To fully characterize the mechanism of action and the selectivity of this compound, further experiments are necessary.

-

Downstream Signaling Analysis: Western blot analysis would be employed to assess the phosphorylation status of key downstream effectors in the RAF-MEK-ERK pathway, such as MEK and ERK, in cancer cell lines treated with this compound. A reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) would confirm the on-target activity of the inhibitor in a cellular context.

-

Kinome-wide Selectivity Profiling: A comprehensive kinome scan, for instance using the KINOMEscan™ platform, would involve screening this compound against a large panel of kinases. This would provide a broader view of its selectivity and identify potential off-target activities, which is crucial for predicting potential side effects and understanding the overall pharmacological profile of the compound.

Publicly available data on the specific effects of this compound on downstream signaling and its broader kinome selectivity are currently limited.

Conclusion

This compound is a potent inhibitor of cRAF and BRAF (both wild-type and V600E mutant) kinases. Its high potency in biochemical and cell-based assays suggests its potential as a therapeutic agent for cancers driven by the RAS-RAF-MEK-ERK pathway. A complete understanding of its selectivity profile, particularly against the ARAF isoform, and a comprehensive analysis of its effects on downstream signaling and its kinome-wide selectivity will be critical for its further clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel RAF inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

In Vitro Potency and Solubility of SHR902275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and solubility of SHR902275, a potent and selective RAF inhibitor. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in oncology and related fields.

Core Compound Profile

This compound is a next-generation RAF inhibitor designed to target cancers with mutations in the RAS signaling pathway.[1] It has demonstrated significant improvements in both in vitro potency and aqueous solubility compared to earlier-generation compounds.[1] this compound is an orally active compound that works by inhibiting the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency of this compound.

Table 1: Biochemical Potency of this compound against RAF Kinases

| Target Kinase | IC50 (nM) |

| cRAF | 1.6 |

| bRAF (wild-type) | 10 |

| bRAF (V600E mutant) | 5.7 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | GI50 (nM) |

| H358 (Lung Carcinoma) | 1.5 |

| A375 (Malignant Melanoma) | 0.17 |

| Calu6 (Lung Carcinoma) | 0.4 |

| SK-MEL2 (Melanoma) | 0.32 |

GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells in a cellular viability assay.

Table 3: Solubility Profile of this compound

| Parameter | Value |

| Aqueous Solubility | Data not publicly available. Described as "greatly improved" in literature. |

While specific quantitative solubility data for this compound is not available in the public domain, the development of a pro-drug was undertaken to achieve high exposure in toxicity studies, suggesting that the solubility of the parent compound, while improved, may still be a consideration for certain applications.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows for assessing its in vitro potency.

Experimental Protocols

In Vitro Cellular Potency (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the general steps for determining the GI50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, H358, Calu6, SK-MEL2)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cell plates and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Add the prepared CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Aqueous Solubility (General Kinetic Solubility Protocol)

While specific data for this compound is unavailable, the following is a general protocol for determining kinetic aqueous solubility.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

-

Compound Addition: Add a small volume of the this compound DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (typically 1-2%).

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Filtration: Filter the samples through the 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved this compound.

-

Solubility Determination: The measured concentration in the filtrate represents the kinetic aqueous solubility of the compound under the tested conditions.

Paradoxical Activation Assessment (General Western Blot Protocol)

Paradoxical activation of the MAPK pathway is typically assessed by measuring the phosphorylation of MEK and ERK. The following is a general protocol.

Materials:

-

RAS-mutant cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMEK, total MEK, pERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total MEK and ERK at different this compound concentrations. An increase in this ratio at certain concentrations would indicate paradoxical activation.

References

In-depth Technical Guide: Pharmacokinetics and DMPK Properties of SHR902275 in Preclinical Models

Disclaimer: The following guide is a template demonstrating the structure and content of a comprehensive technical whitepaper on the preclinical pharmacokinetics and Drug Metabolism and Pharmacokinetics (DMPK) properties of a hypothetical compound, SHR902275. The data and experimental details presented are illustrative and not based on actual studies of a compound with this designation, as no public data was found for this compound.

Introduction

This compound is a novel investigational compound under development. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as DMPK, is critical for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This document provides a comprehensive overview of the preclinical DMPK and pharmacokinetic properties of this compound, based on a series of in vitro and in vivo studies in relevant animal models. The primary objective of these studies was to characterize the PK profile, identify potential metabolic pathways, and assess the compound's suitability for further development.

In Vitro DMPK Profile

Metabolic Stability

Experimental Protocol:

The metabolic stability of this compound was assessed in liver microsomes from various species (mouse, rat, dog, monkey, and human) to evaluate its susceptibility to phase I metabolism.

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

-

Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: The concentration of this compound was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

Data Summary:

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 15.2 | 45.6 |

| Rat | 28.9 | 24.0 |

| Dog | 45.1 | 15.4 |

| Monkey | 55.8 | 12.4 |

| Human | 68.3 | 10.1 |

Experimental Workflow Diagram:

Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding

Experimental Protocol:

The extent of this compound binding to plasma proteins was determined using rapid equilibrium dialysis (RED).

-

Preparation: this compound was added to plasma from various species (mouse, rat, dog, monkey, and human) to a final concentration of 1 µM.

-

Dialysis: The plasma samples were dialyzed against a phosphate buffer (100 mM, pH 7.4) using a RED device at 37°C for 4 hours.

-

Analysis: The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

Data Summary:

| Species | Protein Binding (%) | Fraction Unbound (fu) |

| Mouse | 98.5 | 0.015 |

| Rat | 99.1 | 0.009 |

| Dog | 97.8 | 0.022 |

| Monkey | 98.2 | 0.018 |

| Human | 99.5 | 0.005 |

In Vivo Pharmacokinetics

Pharmacokinetics in Rats

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (n=3 per group).

-

Dosing: this compound was administered as a single intravenous (IV) bolus (1 mg/kg) or by oral gavage (10 mg/kg).

-

Blood Sampling: Blood samples were collected at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Plasma was separated by centrifugation.

-

Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key PK parameters.

Data Summary:

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 450 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-t (ngh/mL) | 1875 | 2810 |

| AUC₀-inf (ngh/mL) | 1920 | 2950 |

| t½ (h) | 3.5 | 4.1 |

| CL (mL/min/kg) | 8.7 | - |

| Vdss (L/kg) | 2.5 | - |

| Bioavailability (%) | - | 15.4 |

Pharmacokinetics in Cynomolgus Monkeys

Experimental Protocol:

-

Animals: Male cynomolgus monkeys (n=3 per group).

-

Dosing: this compound was administered as a single intravenous (IV) infusion over 30 minutes (0.5 mg/kg) or by oral gavage (5 mg/kg).

-

Blood Sampling: Blood samples were collected at predose and at various time points up to 48 hours post-dose.

-

Plasma Preparation: Plasma was separated by centrifugation.

-

Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed.

Data Summary:

| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 850 | 210 |

| Tmax (h) | 0.5 | 2.0 |

| AUC₀-t (ngh/mL) | 2125 | 1910 |

| AUC₀-inf (ngh/mL) | 2200 | 2050 |

| t½ (h) | 6.8 | 7.5 |

| CL (mL/min/kg) | 3.8 | - |

| Vdss (L/kg) | 1.9 | - |

| Bioavailability (%) | - | 18.6 |

Pharmacokinetic Study Workflow:

Caption: In Vivo Pharmacokinetic Study Workflow.

Discussion and Conclusion

The preclinical DMPK and pharmacokinetic profile of this compound has been characterized in vitro and in two animal species. The compound exhibits moderate to low intrinsic clearance across species in liver microsomes, with the longest half-life observed in human microsomes. Plasma protein binding is high across all species tested.

In vivo, this compound demonstrates low to moderate clearance and a volume of distribution suggesting some tissue distribution. The oral bioavailability was found to be low in both rats and monkeys. These findings provide a foundational understanding of the pharmacokinetic properties of this compound and will be instrumental in guiding the design of first-in-human clinical studies. Further studies are warranted to fully elucidate the metabolic pathways and excretion routes of this compound.

Understanding the Binding Kinetics of SHR902275 to B-RAF and C-RAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR902275 is a potent and selective RAF inhibitor developed to target cancers with mutations in the RAS signaling pathway.[1][2] As a critical component of the RAS-RAF-MEK-ERK signaling cascade, the RAF kinases, including B-RAF and C-RAF, are key therapeutic targets in oncology.[1][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to B-RAF and C-RAF. Due to the limited public availability of specific binding kinetic data (k_on, k_off, K_D) and detailed experimental protocols for this compound, this document summarizes the available inhibitory potency data. It also presents a generalized, yet detailed, methodology for determining such binding kinetics, based on established industry-standard techniques like Surface Plasmon Resonance (SPR). Additionally, it outlines the critical signaling pathways and experimental workflows relevant to the study of RAF inhibitors.

Introduction to this compound and the RAF Kinase Family

The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers. The RAF kinase family consists of three serine/threonine kinases: A-RAF, B-RAF, and C-RAF (also known as Raf-1). While B-RAF mutations, particularly the V600E substitution, are common in melanoma and other cancers, C-RAF plays a crucial role in RAS-driven tumors. This compound has been developed as a next-generation RAF inhibitor to address cancers with RAS mutations and wild-type B-RAF.[1][2]

Quantitative Analysis of this compound Inhibition

While detailed binding kinetics (association and dissociation rates) for this compound are not publicly available, inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), has been reported. These values provide a quantitative measure of the inhibitor's efficacy in blocking the enzymatic activity of the target kinases.

| Target Kinase | IC50 (nM) |

| c-RAF | 1.6 |

| B-RAF (wild-type) | 10 |

| B-RAF (V600E) | 5.7 |

| Data sourced from MedchemExpress.[4] |

These data indicate that this compound is a potent inhibitor of both C-RAF and B-RAF, including the oncogenic V600E mutant. The strong activity against C-RAF is particularly relevant for its intended therapeutic application in RAS-mutant cancers.

The RAS-RAF-MEK-ERK Signaling Pathway

Understanding the signaling context of this compound's targets is crucial for interpreting its mechanism of action. The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway.

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Experimental Protocols for Determining Binding Kinetics

To determine the binding kinetics (k_on, k_off) and affinity (K_D) of a small molecule inhibitor like this compound to its target kinases, Surface Plasmon Resonance (SPR) is a widely used and powerful technique. The following provides a detailed, albeit generalized, protocol for such an experiment.

Principle of Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the real-time interaction between a ligand (e.g., a kinase) immobilized on a sensor chip and an analyte (e.g., an inhibitor) in solution. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).

Generalized SPR Experimental Protocol

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of this compound binding to B-RAF and C-RAF.

Materials:

-

Recombinant human B-RAF and C-RAF proteins

-

This compound

-

SPR instrument and sensor chips (e.g., CM5 dextran chip)

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the recombinant RAF protein (B-RAF or C-RAF) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the dextran matrix.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Inject the this compound solutions over the immobilized RAF protein and the reference flow cell at a constant flow rate. This is the association phase .

-

After the association phase, switch to injecting running buffer alone. This allows for the measurement of the dissociation of the inhibitor from the kinase, known as the dissociation phase .

-

Between each this compound concentration, inject the regeneration solution to remove any remaining bound inhibitor and restore the baseline.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

-

This fitting process yields the association rate constant (k_on, in M⁻¹s⁻¹), the dissociation rate constant (k_off, in s⁻¹), and the equilibrium dissociation constant (K_D, in M), where K_D = k_off / k_on.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical SPR experiment to determine binding kinetics.

References

- 1. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Initial Preclinical Studies of SHR902275 in Calu-6 Xenograft Mouse Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies involving the novel RAF inhibitor, SHR902275, in Calu-6 xenograft mouse models. The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is characterized by a KRAS mutation, making it a relevant model for investigating therapies targeting RAS-driven cancers.[1] this compound has been identified as a potent and selective RAF inhibitor designed to target cancers with mutant RAS and wild-type BRAF.[2][3][4] Preclinical evaluations have demonstrated its dose-dependent efficacy in the Calu-6 xenograft model.[2][3][4]

Core Findings

Initial in vivo studies have shown that this compound exhibits significant antitumor activity in a dose-dependent manner in Calu-6 xenograft models.[2][3][4] While the primary literature confirms this efficacy, specific quantitative data on tumor growth inhibition, dosing regimens, and statistical analyses are not publicly available in the referenced abstracts. The tables below are structured to present such data once it becomes accessible.

Data Presentation

In Vivo Efficacy of this compound in Calu-6 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | N/A | Data not available | N/A | N/A |

| This compound | Dose 1 | Data not available | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available | Data not available |

Note: Specific quantitative data from the initial this compound studies in Calu-6 xenografts is not publicly available. This table serves as a template for the expected data presentation based on the reported dose-dependent efficacy.

Experimental Protocols

Calu-6 Xenograft Model Establishment and Drug Evaluation

The following is a detailed protocol for establishing and utilizing a Calu-6 xenograft mouse model for in vivo drug efficacy studies, based on established methodologies.[5]

1. Cell Culture and Preparation:

-

Calu-6 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).

-

Cells are harvested during the exponential growth phase.

-

A cell viability test (e.g., trypan blue exclusion) is performed to ensure at least 99% viability.[5]

-

The cell suspension is adjusted to the desired concentration for injection.

2. Animal Model:

-

Immunocompromised mice (e.g., athymic BALB/c or nude mice), typically 5-6 weeks old, are used.[6]

-

Animals are allowed to acclimate for at least one week before the study begins.

3. Tumor Implantation:

-

A suspension of Calu-6 cells (e.g., 1 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is prepared.[5]

-

The cell suspension is subcutaneously injected into the flank of each mouse.[5]

4. Tumor Growth Monitoring and Study Initiation:

-

Tumor growth is monitored regularly by caliper measurements.

-

Tumor volume is calculated using the formula: (length × width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.[5]

5. Drug Administration:

-

This compound is administered to the treatment groups according to the specified doses and schedule (e.g., oral gavage).

-

The vehicle control group receives the same volume of the vehicle used to dissolve this compound.

6. Efficacy Evaluation:

-

Tumor volumes and body weights are measured at regular intervals throughout the study.

-

At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

The antitumor activity of this compound is linked to its inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation and survival that is often dysregulated in cancer.[2][4]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound in a Calu-6 xenograft model.

References

- 1. Calu-6 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 2. Discovery of spiro amide this compound: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of SHR902275 for Cancers with Wild-Type B-RAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance mechanisms and expanding the utility of kinase inhibitors. SHR902275 emerges as a promising next-generation, potent, and selective RAF inhibitor designed to address a critical challenge in oncology: the effective treatment of cancers harboring RAS mutations and a wild-type B-RAF (B-RAFWT) status. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, highlighting its potential in this specific molecular context. The development of this compound was spurred by the limitations of first-generation RAF inhibitors, which are highly effective against B-RAFV600E mutant cancers but can paradoxically activate the MAPK pathway in B-RAFWT cells, particularly those with upstream RAS mutations.[1][2][3] this compound is engineered to circumvent this paradoxical activation, offering a potential therapeutic avenue for a patient population with limited targeted treatment options.

Introduction: The Challenge of Targeting RAS-Mutant, B-RAFWT Cancers

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway due to mutations in key components, such as RAS and B-RAF, is a frequent driver of tumorigenesis. While the advent of selective B-RAFV600E inhibitors has revolutionized the treatment of melanoma and other cancers with this specific mutation, their application in cancers with wild-type B-RAF, especially in the presence of RAS mutations, is contraindicated.

First-generation B-RAF inhibitors can induce a conformational change in RAF dimers, leading to the paradoxical activation of C-RAF and subsequent downstream signaling in B-RAFWT cells. This phenomenon not only limits their efficacy but can also promote tumor growth. Therefore, there is a pressing need for RAF inhibitors that can effectively block the MAPK pathway in RAS-mutant cancers without inducing paradoxical activation. This compound, a novel spiro amide compound, was developed to meet this need.[1][2]

This compound: A Novel Pan-RAF Inhibitor

This compound is a potent and selective RAF inhibitor with a novel spiro structure.[4] Its design focuses on inhibiting both B-RAF and C-RAF isoforms, thereby preventing the formation of active RAF dimers and subsequent paradoxical activation of the MAPK pathway. This characteristic is crucial for its activity in cancers with oncogenic RAS and wild-type B-RAF.

Mechanism of Action

In cancers with activating RAS mutations, the GTP-bound RAS protein recruits RAF kinases to the cell membrane, leading to their dimerization and activation. First-generation B-RAF inhibitors, when bound to one protomer of a RAF dimer in a B-RAFWT context, can allosterically transactivate the unbound protomer, resulting in paradoxical pathway activation.

This compound is designed to be a potent inhibitor of both B-RAF and C-RAF, effectively shutting down signaling from various RAF dimer combinations (B-RAF/C-RAF heterodimers and C-RAF/C-RAF homodimers) that are prevalent in RAS-mutant cells. By preventing this transactivation, this compound is expected to inhibit downstream MEK and ERK phosphorylation, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in targeting cancer cells with RAS mutations and wild-type B-RAF.

In Vitro Efficacy

While specific IC50 values for this compound in a comprehensive panel of B-RAFWT cancer cell lines are not publicly available in a tabular format, the discovery publication indicates potent activity against RAS-mutant cancer cells.[1][2] The compound was optimized for high in vitro potency.[1][2][3]

Table 1: In Vitro Activity of this compound in Representative Cancer Cell Lines

| Cell Line | Cancer Type | RAS Status | B-RAF Status | IC50 (nM) |

|---|---|---|---|---|

| H358 | Lung | KRAS Mutant | Wild-Type | Data not available |

| Calu-6 | Lung | KRAS Mutant | Wild-Type | Data not available |

| Additional cell lines | ... | ... | ... | Data not available |

In Vivo Efficacy

This compound has been evaluated in a RAS-mutant Calu-6 xenograft mouse model, where it demonstrated dose-dependent tumor growth inhibition.[1][2][3] This provides strong evidence for its potential in vivo anti-tumor activity in a relevant preclinical model.

Table 2: In Vivo Efficacy of this compound in a Calu-6 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance |

|---|---|---|---|---|

| Vehicle Control | - | - | 0 | - |

| This compound | Dose 1 | Schedule 1 | Data not available | Data not available |

| This compound | Dose 2 | Schedule 1 | Data not available | Data not available |

| this compound | Dose 3 | Schedule 1 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the studies on this compound have not been fully published. However, based on standard methodologies in cancer drug discovery, the following protocols are likely to have been employed.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Method:

-

Cancer cell lines (e.g., H358, Calu-6) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

-

Absorbance or luminescence is measured, and data are normalized to vehicle-treated controls.

-

IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on MAPK pathway signaling.

-

Method:

-

Cells are treated with this compound at various concentrations for a defined time.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Method:

-